molecular formula C10H14ClNO B1277140 [3-(2-Chloro-phenoxy)-propyl]-methyl-amine CAS No. 883547-84-0

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine

Cat. No.: B1277140
CAS No.: 883547-84-0
M. Wt: 199.68 g/mol
InChI Key: YSRGMQHOVYBDLM-UHFFFAOYSA-N
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Description

“[3-(2-Chloro-phenoxy)-propyl]-methyl-amine” is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 g/mol . The compound is also known by several synonyms such as “3-(2-CHLOROPHENOXY)-N-METHYL-1-PROPANAMINE”, “3-(2-chlorophenoxy)-N-methylpropan-1-amine”, and "[3-(2-chlorophenoxy)propyl] (methyl)amine" .


Molecular Structure Analysis

The InChI string for this compound is “InChI=1S/C10H14ClNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3” and the canonical SMILES string is "CNCCCOC1=CC=CC=C1Cl" . These strings provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 199.0763918 g/mol . The topological polar surface area of the compound is 21.3 Ų .

Scientific Research Applications

Corrosion Inhibition

Amine derivatives, including those similar to [3-(2-Chloro-phenoxy)-propyl]-methyl-amine, have been studied for their effectiveness as corrosion inhibitors. A study demonstrated that these compounds can form a protective film on surfaces like mild steel, influencing their corrosion resistance in acidic environments. This research highlights the potential of such compounds in corrosion inhibition, which is critical in various industrial applications (Boughoues et al., 2020).

Chelating Ligands for Metals

Amine phenol ligands, which are structurally related to this compound, have been identified as effective chelating agents for metals like aluminum, gallium, and indium. These compounds have been synthesized and characterized, highlighting their potential in forming complexes with these metals, which could have applications in various chemical processes and material science (Liu et al., 1993).

Ring-Opening Polymerization

In the field of polymer chemistry, amine derivatives similar to this compound have been utilized in the ring-opening polymerization of compounds like rac-lactide. This process is crucial for producing polylactide (PLA), a biodegradable and biocompatible polymer with wide-ranging applications, from medical to packaging materials (Tang & Gibson, 2007).

Antimicrobial Activity

Some derivatives of this compound have been investigated for their antimicrobial properties. Compounds synthesized using similar structures have shown effectiveness against various microorganisms, indicating their potential use in developing new antimicrobial agents (Ganguly et al., 2005).

Biochemical Analysis

Biochemical Properties

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions includes binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interactions with proteins and other biomolecules are crucial for understanding its role in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to modulate signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects are essential for understanding how this compound impacts cellular function and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . It also influences gene expression by interacting with transcription factors and other regulatory proteins. Understanding the molecular mechanism of this compound is crucial for elucidating its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term effects observed in in vitro and in vivo studies provide insights into the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage in studying the effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound interacts with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound within cells and tissues determines its effectiveness in biochemical processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Properties

IUPAC Name

3-(2-chlorophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGMQHOVYBDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424700
Record name 3-(2-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-84-0
Record name 3-(2-Chlorophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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